2-[(4-methoxyphenyl)methoxy]propanoic Acid
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Overview
Description
2-[(4-methoxyphenyl)methoxy]propanoic acid, also known as 2-(4-methoxyphenyl)propanoic acid, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is a white crystalline solid with a melting point of 55-57°C and a boiling point of approximately 309.4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methoxy]propanoic acid can be achieved through various synthetic routes. One common method involves the esterification of 4-methoxyphenylacetic acid with propanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which utilizes palladium-catalyzed cross-coupling of aryl halides with organoboron compounds. This method offers high yields and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)methoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 2-(4-methoxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
2-[(4-methoxyphenyl)methoxy]propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with cellular signaling pathways, modulating gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Similar structure with a hydroxyl group instead of a methoxy group.
3-(2-Methoxyphenyl)propionic acid: Similar structure with the methoxy group in the ortho position.
2-Methoxyphenylacetic acid: Similar structure with a methoxy group attached to the phenyl ring.
Uniqueness
2-[(4-methoxyphenyl)methoxy]propanoic acid is unique due to its specific substitution pattern and the presence of both methoxy and propanoic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
158833-38-6 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-8(11(12)13)15-7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) |
InChI Key |
RCYRUJBOVGCKGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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